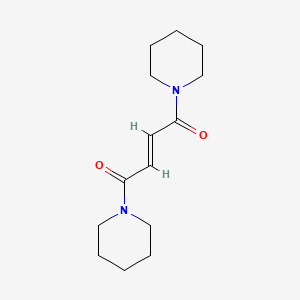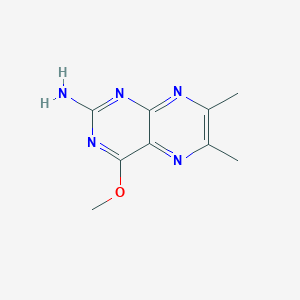
2,4,6-Tri(propan-2-yl)cyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tri(propan-2-yl)cyclohexyl acetate is an organic compound characterized by the presence of three isopropyl groups attached to a cyclohexyl ring, which is further bonded to an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate typically involves the esterification of 2,4,6-Tri(propan-2-yl)cyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,4,6-Tri(propan-2-yl)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-Tri(propan-2-yl)cyclohexyl carboxylic acid.
Reduction: Formation of 2,4,6-Tri(propan-2-yl)cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
科学研究应用
2,4,6-Tri(propan-2-yl)cyclohexyl acetate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active cyclohexanol derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,4,6-Tri(propan-2-yl)phenyl acetate
- 2,4,6-Tri(propan-2-yl)cyclohexanol
- 2,4,6-Tri(propan-2-yl)cyclohexyl carboxylic acid
Uniqueness
2,4,6-Tri(propan-2-yl)cyclohexyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of three isopropyl groups enhances its steric bulk and hydrophobicity, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
5441-53-2 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
[2,4,6-tri(propan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H32O2/c1-10(2)14-8-15(11(3)4)17(19-13(7)18)16(9-14)12(5)6/h10-12,14-17H,8-9H2,1-7H3 |
InChI 键 |
UXLFHIWNKBUPGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(C(C(C1)C(C)C)OC(=O)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)




![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)





